physicochemical properties of 2-Chloro-6-methoxybenzothiazole
physicochemical properties of 2-Chloro-6-methoxybenzothiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzothiazole Core in Modern Chemistry
The benzothiazole moiety is a privileged heterocyclic scaffold, forming the structural core of numerous compounds with significant biological and industrial applications. Its unique electronic properties and synthetic versatility have established it as a cornerstone in medicinal chemistry and materials science. Within this important class of compounds, 2-Chloro-6-methoxybenzothiazole (CAS No. 2605-14-3) emerges as a pivotal building block. The strategic placement of a reactive chloro group at the 2-position and an electron-donating methoxy group at the 6-position makes it an exceptionally valuable intermediate for the synthesis of more complex molecular architectures.
This guide provides a comprehensive exploration of the essential . Moving beyond a simple recitation of data, we will delve into the causality behind its characteristics, provide validated protocols for its analysis, and discuss its reactivity and handling from a field-proven perspective. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile intermediate in their synthetic endeavors.
Core Chemical Identity and Physicochemical Profile
2-Chloro-6-methoxybenzothiazole is a solid, light-yellow powder at ambient temperature.[1] Its core structure consists of a benzene ring fused to a thiazole ring, with key substitutions that dictate its chemical behavior.
-
Chemical Structure:
A summary of its key quantitative properties is presented below, providing at-a-glance information critical for experimental design.
| Property | Value | Source(s) |
| CAS Number | 2605-14-3 | [1][3][5] |
| Molecular Weight | 199.66 g/mol | [2][3] |
| Exact Mass | 199.652 g/mol | [4] |
| Physical Form | Solid, Light Yellow Powder | [1][3] |
| Melting Point | 43-44 °C or 52-56 °C | [3][4][6] |
| Boiling Point | 130-133 °C @ 7 Torr; 293.5 °C @ 760 mmHg | [1][4] |
| Density | ~1.4 g/cm³ | [1][4] |
| Flash Point | >110 °C (>230 °F) | [3][4] |
| XLogP3 (Lipophilicity) | 3.7 | [4] |
| Polar Surface Area (PSA) | 50.4 Ų | [4] |
Expert Insights: The variance in the reported melting point (43-44°C vs. 52-56°C) is noteworthy.[3][4][6] This discrepancy may be attributable to different levels of purity or the presence of polymorphic forms. Researchers should consider performing their own melting point determination on their specific batch as a preliminary purity check. The high boiling point indicates low volatility under standard conditions, simplifying handling, while the XLogP3 value suggests significant lipophilicity, a key parameter in drug design for predicting membrane permeability.
Synthesis and Chemical Reactivity
The utility of 2-Chloro-6-methoxybenzothiazole as a synthetic intermediate is primarily derived from the reactivity of the C2-chloro substituent.
Synthetic Pathway: From Amine to Chloro
A common and effective method for the preparation of 2-Chloro-6-methoxybenzothiazole involves a diazotization-substitution sequence starting from the corresponding amine, 2-amino-6-methoxybenzothiazole.[6]
Protocol for Synthesis (adapted from literature[6]):
-
Diazotization: Dissolve 2-amino-6-methoxybenzothiazole (1.0 eq) in a mixture of formic acid, glacial acetic acid, and concentrated hydrochloric acid.
-
Cooling: Cool the solution to -5 °C in an ice-salt bath with continuous stirring.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 0 °C. The formation of the diazonium salt is the critical step.
-
Reaction Quench: After the addition is complete, continue stirring for a short period (e.g., 15 minutes) at 0 °C.
-
Isolation: Pour the reaction mixture into dilute hydrochloric acid to precipitate the 2-Chloro-6-methoxybenzothiazole product.
-
Purification: The crude solid can be filtered and purified, for example, by extraction with a hot solvent like ethanol.
Caption: Synthetic pathway from the parent amine to the target chloro-derivative.
Core Reactivity
The key to this molecule's utility is the C2-Cl bond. The carbon atom at the 2-position is electrophilic, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., amines, thiols, alcohols), making it a versatile precursor for creating libraries of benzothiazole derivatives for screening in drug discovery programs.[7][8] The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, though the primary reactive site remains the C2-chloro position.
Analytical Characterization Workflow
Confirming the identity and purity of 2-Chloro-6-methoxybenzothiazole is essential. A multi-technique approach is standard practice.
Caption: Logical workflow for the structural elucidation of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected around δ 3.8-4.0 ppm.
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Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). They will exhibit a characteristic splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets) based on their coupling with each other.
-
-
¹³C NMR:
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
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Aromatic Carbons: Six signals in the δ 110-160 ppm range for the carbons of the benzene ring.
-
Thiazole Carbons: Two distinct signals for the C2 (attached to Cl) and the quaternary fusion carbon, expected to be significantly downfield (e.g., > δ 150 ppm).
-
General Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-20 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight.
-
Expected Mass: The monoisotopic mass is 198.99 Da.[11]
-
Key Feature: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be a peak at m/z corresponding to the ³⁵Cl isotopologue and another peak at (M+2)⁺ with approximately one-third the intensity, corresponding to the ³⁷Cl isotopologue. This pattern is a definitive indicator of the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups.
-
Expected Peaks:
-
C-O Stretch (Aromatic Ether): Strong band around 1250-1200 cm⁻¹.
-
C=N Stretch (Thiazole): A characteristic band in the 1650-1550 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-H Stretch (Aromatic & Methyl): Peaks just above and below 3000 cm⁻¹.
-
C-Cl Stretch: Typically found in the 800-600 cm⁻¹ region.
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Safety, Handling, and Storage
Proper handling of 2-Chloro-6-methoxybenzothiazole is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.
GHS Hazard Classification Summary:
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [3][4] |
Safe Handling Protocol
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations (29 CFR 1910.133) or European Standard EN166.[12]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[3]
-
Respiratory Protection: For operations generating dust, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[3]
-
Skin Protection: Wear a lab coat or other protective clothing.[4]
-
-
General Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[12] Avoid formation of dust and aerosols.[4]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][12]
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[12] Rinse mouth with water.[4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[12]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[12]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
2-Chloro-6-methoxybenzothiazole is more than just a chemical compound; it is a versatile tool for scientific innovation. Its well-defined physicochemical properties, coupled with its predictable and useful reactivity, make it an indispensable intermediate in the synthesis of novel compounds, particularly in the realm of drug discovery. Understanding its melting point, solubility, and spectral characteristics is fundamental to its effective use, while adherence to strict safety and handling protocols is paramount for ensuring researcher safety. This guide has aimed to provide the authoritative grounding and practical insights necessary for scientists to confidently and safely incorporate this valuable building block into their research and development workflows.
References
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Derivatives of 2-Amino-6-methoxybenzothiazole . American Chemical Society Publications. [Link]
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Exploring 2-Chloro-6-Methoxy-1,3-Benzothiazole: A Key Pharmaceutical Intermediate . Medium. [Link]
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2-Amino-6-methoxybenzothiazole | CAS#:1747-60-0 . Chemsrc. [Link]
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Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative . IOSR Journal of Pharmacy. [Link]
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2-Chloro-6-methylbenzothiazole | C8H6ClNS . PubChem. [Link]
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Research Applications of 2-Chloro-6-methoxybenzothiazole: From Biology to Chemistry . Ningbo Inno Pharmchem Co., Ltd. [Link]
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Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone . Arkivoc. [Link]
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Benzothiazole, 2-amino-6-methyl- . Organic Syntheses. [Link]
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2-CHLORO-6-METHOXYBENZOTHIAZOLE . Staigent Technologies. [Link]
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2-Amino-6-methoxybenzothiazole | C8H8N2OS . PubChem. [Link]
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Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections . National Institutes of Health (NIH). [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery . Drug Hunter. [Link]
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Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents . MDPI. [Link]
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2-Chloro-6-methoxy-pyridine - 13C NMR - Chemical Shifts . SpectraBase. [Link]
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